molecular formula C10H9FO B1265641 Cyclopropyl 4-fluorophenyl ketone CAS No. 772-31-6

Cyclopropyl 4-fluorophenyl ketone

Cat. No. B1265641
CAS RN: 772-31-6
M. Wt: 164.18 g/mol
InChI Key: MHKHJIJXMVHRAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl 4-fluorophenyl ketone is a cyclopropyl ethanone derivative . It has a molecular formula of C10H9FO and an average mass of 164.176 Da .


Molecular Structure Analysis

The molecular structure of Cyclopropyl 4-fluorophenyl ketone consists of a cyclopropyl group attached to a 4-fluorophenyl ketone . The compound has a monoisotopic mass of 164.063736 Da .


Physical And Chemical Properties Analysis

Cyclopropyl 4-fluorophenyl ketone is a clear yellow to brownish liquid . It has a density of 1.144 g/mL at 25 °C , a boiling point of 119-120 °C/13 mmHg , and a refractive index of 1.532 .

Scientific Research Applications

Pharmaceutical Research

Cyclopropyl 4-fluorophenyl ketone: is utilized in pharmaceutical research as a precursor for synthesizing various pharmacologically active molecules. Its structure is often incorporated into the design of new drugs due to the unique properties imparted by the cyclopropyl and fluorophenyl groups .

Organic Synthesis

In organic chemistry, this ketone serves as a building block for complex organic synthesis. It’s particularly useful in the construction of cyclopropyl rings, which are prevalent in many natural products and pharmaceuticals. The compound’s ability to participate in reactions like cycloadditions makes it valuable for creating novel organic molecules .

Material Science

The compound finds application in material science, particularly in the development of new polymers and coatings. The fluorophenyl group can confer enhanced stability and resistance to degradation, which is beneficial for materials exposed to harsh environmental conditions .

Chemical Engineering

In chemical engineering, Cyclopropyl 4-fluorophenyl ketone is important for process development and optimization. Its physical and chemical properties, such as boiling point and solubility, are critical parameters when designing industrial-scale chemical processes .

Environmental Science

This ketone is also studied in environmental science, especially in the context of its degradation and environmental impact. Understanding its behavior in different ecosystems helps in assessing its safety and ecological footprint .

Biochemistry

In biochemistry, the compound is explored for its interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms or as a potential inhibitor for specific biochemical pathways .

Analytical Chemistry

Cyclopropyl 4-fluorophenyl ketone: is used in analytical chemistry as a standard or reference compound. Its well-defined properties aid in the calibration of instruments and validation of analytical methods .

Agrochemistry

Lastly, in agrochemistry, research may focus on incorporating this ketone into the synthesis of new agrochemicals. Its structural motifs could lead to the development of novel pesticides or herbicides with improved efficacy and safety profiles .

Safety and Hazards

Safety data sheets advise avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment when handling Cyclopropyl 4-fluorophenyl ketone .

properties

IUPAC Name

cyclopropyl-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKHJIJXMVHRAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227947
Record name Cyclopropyl 4-fluorophenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl 4-fluorophenyl ketone

CAS RN

772-31-6
Record name Cyclopropyl(4-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=772-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl 4-fluorophenyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 772-31-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopropyl 4-fluorophenyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50227947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropyl 4-fluorophenyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.134
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOPROPYL 4-FLUOROPHENYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8PH7N6MPJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Add 20.0 g (0.10 mole) γ-chloro-p-fluorobutyrophenone dropwise to a methanolic KOH solution (prepared from 9.8 g of 86% KOH pellets and 60 ml of methanol). Stir the mixture at room temperature for 40 minutes and pour into 100 ml of water and then extract with 3×30 ml of methylene chloride. Wash the methylene chloride extracts with 3×40 ml of water, dry over magnesium sulfate and evaporate off the solvent to provide the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropyl 4-fluorophenyl ketone
Reactant of Route 2
Reactant of Route 2
Cyclopropyl 4-fluorophenyl ketone
Reactant of Route 3
Reactant of Route 3
Cyclopropyl 4-fluorophenyl ketone
Reactant of Route 4
Reactant of Route 4
Cyclopropyl 4-fluorophenyl ketone
Reactant of Route 5
Reactant of Route 5
Cyclopropyl 4-fluorophenyl ketone
Reactant of Route 6
Reactant of Route 6
Cyclopropyl 4-fluorophenyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.